molecular formula C8H14Br2 B1273579 1,4-Bis(bromomethyl)cyclohexane CAS No. 35541-75-4

1,4-Bis(bromomethyl)cyclohexane

Cat. No. B1273579
CAS RN: 35541-75-4
M. Wt: 270 g/mol
InChI Key: MYALOPJJAPLQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) and 4,4-bis(p-aminophenoxymethyl)-1-cyclohexene (CHEDA) . These reactions typically use starting materials such as 1,1-bis(4-hydroxyphenyl)cyclohexane or 4,4-bis(hydroxymethyl)-1-cyclohexene, which are then reacted with halogenated compounds like p-chloronitrobenzene. Catalytic reduction steps are often employed to convert nitro groups to amino groups in these syntheses.

Molecular Structure Analysis

The molecular structures of cyclohexane derivatives are influenced by the substituents attached to the cyclohexane ring. For instance, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibit specific conformations due to the interactions between the pyridine rings and the cyclohexane rings . The crystal structure of 1,1'-bis(3-methyl-4-hydroxyphenyl) cyclohexane provides detailed information on bond lengths, angles, and intermolecular interactions, which are crucial for understanding the physical properties of these compounds .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including bromination and epoxidation, as demonstrated with CHEDA . These reactions modify the cyclohexane ring by adding functional groups, which can alter the physical and chemical properties of the compound. The reactivity of specific positions on the cyclohexane ring, such as the double bond in CHEDA, is a key factor in these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are determined by their molecular structure and the nature of their substituents. Polyamides derived from BAPC exhibit good solubility in polar organic solvents and form transparent, flexible films . The glass transition temperatures and thermal stability of these polymers are also notable, with Tg values ranging from 188 to 240°C and mass loss temperatures between 473 and 499°C in air . Similarly, aromatic polyimides from CHEDA show solubility in polar aprotic solvents and high thermal stability, with no significant weight losses below 450°C in nitrogen .

Scientific Research Applications

Summary of the Application

“1,4-Bis(bromomethyl)cyclohexane” is used in the synthesis of copolyesters containing cardo cyclohexane moiety in the main chain . These copolyesters are known for their superior mechanical properties, good processability, and controllable degradation .

Methods of Application or Experimental Procedures

The copolyesters were synthesized from 1,1-bis (4-hydroxyphenyl)cyclohexane (BPZ)/1,1-bis (4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) and bisphenol-A (BPA) with adipoyl chloride . The solubility of the copolyesters was tested in various solvents .

Results or Outcomes

The intrinsic viscosity of the synthesized copolyesters was determined by Oswald viscometer and was found to be 0.33–0.48 g/dL . The thermal properties were studied with thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC). The TGA data revealed that the copolyesters were stable up to 210°C and start degrading thereafter . The solubility and thermal stability of the synthesized polymer are enhanced due to the introduction of cardo cyclohexane ring into the polymer chain backbone .

properties

IUPAC Name

1,4-bis(bromomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYALOPJJAPLQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394214
Record name 1,4-bis(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)cyclohexane

CAS RN

35541-75-4
Record name 1,4-bis(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(bromomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(bromomethyl)cyclohexane
Reactant of Route 2
1,4-Bis(bromomethyl)cyclohexane
Reactant of Route 3
1,4-Bis(bromomethyl)cyclohexane
Reactant of Route 4
Reactant of Route 4
1,4-Bis(bromomethyl)cyclohexane
Reactant of Route 5
1,4-Bis(bromomethyl)cyclohexane
Reactant of Route 6
Reactant of Route 6
1,4-Bis(bromomethyl)cyclohexane

Citations

For This Compound
29
Citations
KB Wiberg, WE Pratt, MG Matturro - The Journal of Organic …, 1982 - ACS Publications
The reactions of normally unreactive bicyclic iodides such as 1-and 7-iodonorbornane with bromine has been found to occur readily with the formation of the corresponding bromide. …
Number of citations: 33 pubs.acs.org
T Yamamoto, T Taguchi, K Sanechika, Y Hayashi… - …, 1983 - ACS Publications
Anovel route to yield linear poly (methylene) from,-dibromoalkanes has been developed by utilizing a copper-catalyzed CC coupling reaction between alkyl dibromide and a Grignard …
Number of citations: 17 pubs.acs.org
T Kamiya, I Shinohara - Journal of Polymer Science: Polymer …, 1979 - Wiley Online Library
Polymeric 7, 7, 8, 8-tetracyanoquinodimethane (TCNQ) salts with polycations are known as organic semiconductors (1). The authors have studied the effect of polycations on the …
Number of citations: 12 onlinelibrary.wiley.com
V Percec, R Yourd - Macromolecules, 1988 - ACS Publications
This paperpresents the first series of experiments which demonstrate that the synthesis of main-chain liquid crystalline polymers does not require rigid rodlike mesogenic groups. …
Number of citations: 68 pubs.acs.org
JL De la Pena, MC Lucio, J Guzman, E Riande - Macromolecules, 1986 - ACS Publications
Materials. Cis/trans mixtures of 1, 4-bis (hydroxymethyl)-cyclohexane were used to obtain the corresponding alicyclic di-thiols. The cis/trans isomer ratio was determined by NMR …
Number of citations: 2 pubs.acs.org
D Kuck, D Thölmann, HF Grützmacher - Journal of the Chemical …, 1990 - pubs.rsc.org
The fast ring-to-ring proton transfer in protonated 1,4-bis(ω-phenylalkyl)cyclohexanes [(5a)+ H]+, [(5b+ H)]+, and [(6)+ H]+ has been studied by chemical ionization mass spectrometry. …
Number of citations: 16 pubs.rsc.org
PM Cotts - Macromolecules, 1986 - ACS Publications
Figure 4. 13C NMR spectrum of polymer B. to the resonances of the six different carbons of the structural unit with the CH2 substituents in 1, 4-trans configuration. Therefore, …
Number of citations: 2 pubs.acs.org
JP Petrovich, JD Anderson… - The Journal of Organic …, 1966 - ACS Publications
A polarographic study of the esters, C2H60C0CH= CH (C)„CH= CHC02C2H6, showed that those members of this series (= 1-5) which formed cyclic compounds on macroelectrolysis …
Number of citations: 63 pubs.acs.org
M Staszewski, D Nelic, J Jończyk… - ACS Chemical …, 2021 - ACS Publications
This article describes the discovery of novel potent muscarinic receptor antagonists identified during a search for more active histamine H 3 receptor (H 3 R) ligands. The idea was to …
Number of citations: 8 pubs.acs.org
WE PRATT - 1978 - search.proquest.com
Bicyclic bridgehead di hal i des are potential precursors of strained ring propel lanes. Two methods for effecting the transformati on are electrolysis and the reaction with an al kyll ithium …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.